5-chloro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]pyrimidin-2-amine
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Overview
Description
5-chloro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]pyrimidin-2-amine is a heterocyclic compound that features a pyrimidine core substituted with a chloro group at the 5-position and an amine group at the 2-position The amine group is further substituted with a 2-(furan-2-yl)-2-(thiophen-3-yl)ethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]pyrimidin-2-amine can be achieved through a multi-step process involving the following key steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized via a condensation reaction between appropriate precursors such as β-diketones and amidines.
Substitution with the Amine Group: The amine group can be introduced via nucleophilic substitution reactions using suitable amine precursors.
Attachment of the Furan and Thiophene Moieties: The final step involves the attachment of the 2-(furan-2-yl)-2-(thiophen-3-yl)ethyl moiety through cross-coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alcohols.
Major Products Formed
Oxidation: Oxidized derivatives of the furan and thiophene rings.
Reduction: Reduced derivatives of the pyrimidine core.
Substitution: Substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
5-chloro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the development of new drugs targeting specific enzymes or receptors.
Material Science: Use in the synthesis of organic semiconductors and conductive polymers.
Biological Studies: Investigation of its biological activity and potential as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of 5-chloro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]pyrimidin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-[2-(furan-2-yl)ethyl]pyrimidin-2-amine
- 5-chloro-N-[2-(thiophen-3-yl)ethyl]pyrimidin-2-amine
- 5-chloro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]pyrimidin-2-amine
Uniqueness
The uniqueness of 5-chloro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]pyrimidin-2-amine lies in its specific substitution pattern, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
5-chloro-N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3OS/c15-11-6-16-14(17-7-11)18-8-12(10-3-5-20-9-10)13-2-1-4-19-13/h1-7,9,12H,8H2,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRILYBMFQCGBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC2=NC=C(C=N2)Cl)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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